molecular formula C12H26O3Si B2721395 Methyl 3-(tert-butyldimethylsilyloxy)-2,2-dimethylpropanoate CAS No. 361547-56-0

Methyl 3-(tert-butyldimethylsilyloxy)-2,2-dimethylpropanoate

Cat. No.: B2721395
CAS No.: 361547-56-0
M. Wt: 246.422
InChI Key: ZIYMGGHOKXREEH-UHFFFAOYSA-N
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Description

Methyl 3-(tert-butyldimethylsilyloxy)-2,2-dimethylpropanoate is an organic compound that features a tert-butyldimethylsilyloxy group attached to a methyl ester. This compound is often used in organic synthesis due to its stability and reactivity, particularly in the protection of hydroxyl groups.

Scientific Research Applications

Methyl 3-(tert-butyldimethylsilyloxy)-2,2-dimethylpropanoate is widely used in scientific research due to its versatility:

Mechanism of Action

Target of Action

Methyl 3-(tert-butyldimethylsilyloxy)-2,2-dimethylpropanoate is a complex organic compound that primarily targets hydroxyl groups in other organic compounds . The compound’s role is to act as a protecting group for these hydroxyl groups during chemical reactions .

Mode of Action

The mode of action of this compound involves the formation of a silyl ether with the hydroxyl group of the target molecule . This reaction is facilitated by the presence of a catalyst and a suitable solvent . The resulting silyl ether is significantly more stable and resistant to solvolysis, making it an effective protecting group .

Biochemical Pathways

This compound affects the biochemical pathways involving the synthesis of organic compounds. It is used in the silylation of alcohols, a process that forms a protective group around the hydroxyl group, preventing it from reacting during subsequent steps in the synthesis . This allows for more complex molecules to be synthesized without unwanted side reactions .

Pharmacokinetics

Its stability and resistance to solvolysis suggest that it would remain largely unmetabolized in a biological system .

Result of Action

The primary result of the action of this compound is the formation of a silyl ether with the hydroxyl group of the target molecule . This protects the hydroxyl group from reacting during subsequent steps in a synthetic process, allowing for more complex molecules to be synthesized .

Action Environment

The action of this compound is influenced by environmental factors such as temperature, pH, and the presence of a suitable solvent . For example, the compound is stable to aqueous base, but may be converted back to the alcohols under acidic conditions . The reaction is also influenced by the presence of a catalyst and a suitable solvent .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(tert-butyldimethylsilyloxy)-2,2-dimethylpropanoate typically involves the protection of a hydroxyl group using tert-butyldimethylsilyl chloride (TBDMS-Cl). The reaction is carried out in the presence of a base such as imidazole or pyridine, and a solvent like dimethylformamide (DMF) or acetonitrile . The reaction proceeds as follows:

ROH+TBDMS-ClRO-TBDMS+HCl\text{ROH} + \text{TBDMS-Cl} \rightarrow \text{RO-TBDMS} + \text{HCl} ROH+TBDMS-Cl→RO-TBDMS+HCl

Industrial Production Methods

Industrial production of this compound can be achieved using flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and selectivity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(tert-butyldimethylsilyloxy)-2,2-dimethylpropanoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The tert-butyldimethylsilyloxy group can be substituted with other functional groups using nucleophiles like fluoride ions (e.g., tetra-n-butylammonium fluoride, TBAF).

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.

    Reduction: LiAlH4 in ether, NaBH4 in methanol.

    Substitution: TBAF in tetrahydrofuran (THF).

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Silyl ethers are converted back to alcohols.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(tert-butyldimethylsilyloxy)-2,2-dimethylpropanoate is unique due to its specific structure, which combines the stability of the tert-butyldimethylsilyloxy group with the reactivity of the methyl ester. This combination allows for selective protection and deprotection of hydroxyl groups, making it a valuable tool in organic synthesis.

Properties

IUPAC Name

methyl 3-[tert-butyl(dimethyl)silyl]oxy-2,2-dimethylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26O3Si/c1-11(2,3)16(7,8)15-9-12(4,5)10(13)14-6/h9H2,1-8H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIYMGGHOKXREEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC(C)(C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26O3Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Methyl 2,2-dimethyl-3-hydroxypropionate (1.32 g), tert-butyldimethylsilyl chloride (1.8 g), 4-dimethylaminopyridine (122 mg) and NEt3 (1.67 ml) were dissolved in DCM (100 ml) and stirred for 16 h at RT. A NaHSO4 solution was added, and the org. phase was further washed with water, dried (Na2SO4) and evaporated off. Column chromatography (EA/Hept 1/4) afforded 800 mg of the desired compound.
Quantity
1.32 g
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step One
Name
Quantity
1.67 mL
Type
reactant
Reaction Step One
Quantity
122 mg
Type
catalyst
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of methyl 3-hydroxy-2,2-dimethylpropanoate (5.00 g, 38 mmol), N,N-diisopropylethylamine (7.30 g, 57 mmol) and tert-butyldimethylchlorosilane (6.80 g, 45 mmol) in dry DMF (70 mL) was stirred at room temperature for 12 h. The reaction solution was quenched with water (225 mL) and extracted with diethyl ether (3×50 mL). The combined organic extracts were washed with water (100 mL), brine (100 mL), then dried over MgSO4. Concentration under reduced pressure afforded methyl 3-(tert-butyldimethylsilyloxy)-2,2-dimethylpropanoate as colorless oil (9.36 g, 100%). It was used in the next step without further purification. 1H NMR (300 MHz, CDCl3) δ 3.64 (s, 3H), 3.55 (s, 2H), 1.13 (s, 6H), 0.85 (s, 9H), 0.0 (s, 6H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
7.3 g
Type
reactant
Reaction Step One
Quantity
6.8 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One

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